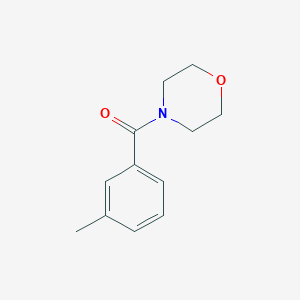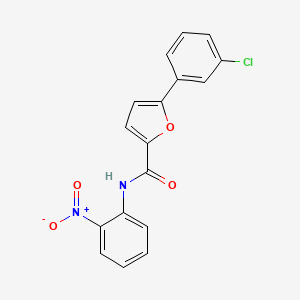
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide, commonly known as DMPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DMPA is a member of the acetamide family and is synthesized through a specific chemical process.
Mecanismo De Acción
The mechanism of action of DMPA is not fully understood. However, it is believed that DMPA exerts its anti-inflammatory effects by inhibiting the activity of the nuclear factor-kappa B (NF-κB) pathway. The NF-κB pathway is a key regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
DMPA has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that DMPA can reduce the production of reactive oxygen species (ROS), which are known to contribute to the development of oxidative stress and inflammation. Additionally, DMPA has been shown to have antioxidant properties, which can help to protect against oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPA in lab experiments is its specificity for the NF-κB pathway. This specificity allows researchers to study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using DMPA is its potential toxicity. Studies have shown that high doses of DMPA can lead to liver toxicity, which can limit its use in certain experimental settings.
Direcciones Futuras
For the study of DMPA include the development of analogs with improved specificity and reduced toxicity, further elucidation of its mechanism of action, and clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
DMPA is synthesized through the reaction of 2,6-dimethylphenol with 2-chloro-N-(2-hydroxyphenyl) acetamide in the presence of a base catalyst. The reaction proceeds through the substitution of the chlorine atom with the phenolic hydroxyl group, resulting in the formation of DMPA.
Aplicaciones Científicas De Investigación
DMPA has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising applications of DMPA is its use as an anti-inflammatory agent. Studies have shown that DMPA can inhibit the production of inflammatory cytokines, which are responsible for the initiation and progression of inflammatory diseases.
Propiedades
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-(2-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-6-5-7-12(2)16(11)20-10-15(19)17-13-8-3-4-9-14(13)18/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCDECIGISGXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5201049.png)
![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)

![5-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(methylthio)-4-pyrimidinecarboxamide](/img/structure/B5201133.png)

